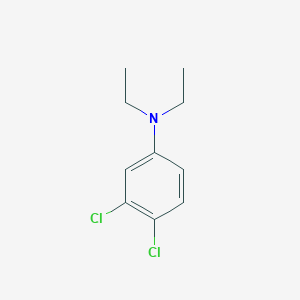
Benzenamine, 3,4-dichloro-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3,4-dichloro-N,N-diethyl- is an organic compound with the molecular formula C10H13Cl2N. It is a derivative of benzenamine (aniline) where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring, and two ethyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,4-dichloro-N,N-diethyl- typically involves the alkylation of 3,4-dichloroaniline with diethyl sulfate or diethyl iodide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acidic by-products formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete alkylation.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 3,4-dichloro-N,N-diethyl- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,4-dichloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 3,4-dichloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3,4-dichloro-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,4-dichloro-: Lacks the diethyl groups on the nitrogen atom.
Benzenamine, 3,5-dichloro-N,N-diethyl-: Chlorine atoms are substituted at the 3rd and 5th positions.
Benzenamine, 2,4-dichloro-N,N-diethyl-: Chlorine atoms are substituted at the 2nd and 4th positions.
Uniqueness
Benzenamine, 3,4-dichloro-N,N-diethyl- is unique due to the specific positioning of chlorine atoms and the presence of diethyl groups on the nitrogen atom. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55039-58-2 |
|---|---|
Molecular Formula |
C10H13Cl2N |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
3,4-dichloro-N,N-diethylaniline |
InChI |
InChI=1S/C10H13Cl2N/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
PUPPCJNOKWVOIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















